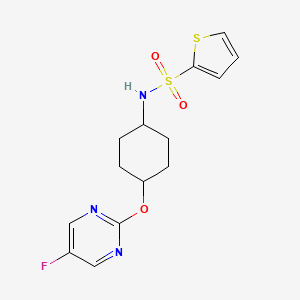

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-sulfonamide

CAS No.: 2034496-51-8

Cat. No.: VC6566712

Molecular Formula: C14H16FN3O3S2

Molecular Weight: 357.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034496-51-8 |

|---|---|

| Molecular Formula | C14H16FN3O3S2 |

| Molecular Weight | 357.42 |

| IUPAC Name | N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]thiophene-2-sulfonamide |

| Standard InChI | InChI=1S/C14H16FN3O3S2/c15-10-8-16-14(17-9-10)21-12-5-3-11(4-6-12)18-23(19,20)13-2-1-7-22-13/h1-2,7-9,11-12,18H,3-6H2 |

| Standard InChI Key | CXNWGMVNBDQLLO-HAQNSBGRSA-N |

| SMILES | C1CC(CCC1NS(=O)(=O)C2=CC=CS2)OC3=NC=C(C=N3)F |

Introduction

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-sulfonamide is a synthetic compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article provides an in-depth review of its chemical properties, synthesis, and potential applications based on available data.

Synthesis and Methods

3.1 General Synthetic Pathway

The synthesis involves:

-

Functionalization of cyclohexane with a 5-fluoropyrimidin-2-yloxy group.

-

Coupling the intermediate with thiophene-2-sulfonyl chloride under appropriate conditions to form the sulfonamide bond.

3.2 Key Reagents and Conditions

-

Reagents: Thiophene sulfonyl chloride, fluoropyrimidine derivatives.

-

Conditions: Typically involves base-mediated nucleophilic substitution reactions.

Potential Applications

4.1 Medicinal Chemistry

The compound's structure suggests potential as:

-

Anticancer Agent: Sulfonamides are known for their anticancer properties, particularly in inhibiting enzymes like carbonic anhydrase .

-

Antimicrobial Activity: Sulfonamides are widely used in antimicrobial therapies .

4.2 Drug Design

The fluoropyrimidine moiety may enhance binding affinity to biological targets such as kinases or nucleotide-binding proteins, making it a candidate for further pharmacological studies.

Biological Activity

5.1 Hypothetical Mechanism of Action

The compound may act by:

-

Inhibiting enzymes or receptors due to its sulfonamide group.

-

Interfering with nucleic acid metabolism via the fluoropyrimidine moiety.

5.2 Drug-Like Properties

Preliminary computational studies (e.g., SwissADME analysis) suggest favorable pharmacokinetic profiles such as good bioavailability and drug-likeness .

Future Directions

Further studies are needed to:

-

Evaluate the compound's biological activity in vitro and in vivo.

-

Optimize its pharmacokinetic properties for drug development.

-

Explore structure-activity relationships (SAR) to enhance potency.

This comprehensive review highlights N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-sulfonamide as a promising candidate for further research in medicinal chemistry and drug discovery.

Note: The information provided is based on available data and computational predictions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume